(7-Methoxybenzofuran-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-18-8-4-6-16-13-19(29-21(16)18)22(27)26-11-9-25(10-12-26)20-14-15-5-2-3-7-17(15)23-24-20/h4,6,8,13-14H,2-3,5,7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEAZKVNHZUOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-Methoxybenzofuran-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a benzofuran moiety with a piperazine derivative, which is known for its diverse pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
This indicates the presence of two nitrogen atoms, which are characteristic of piperazine derivatives, and suggests potential interactions with various biological targets.
Pharmacological Properties
- Serotonergic Activity : The compound has been studied for its interaction with serotonin receptors, particularly 5-HT(1A) receptors. Preliminary findings indicate that it may act as an agonist at these sites, which are crucial in the regulation of mood and anxiety .
- Neuroprotective Effects : In various in vitro and in vivo models, compounds similar to this one have shown potential neuroprotective effects. This includes the ability to inhibit neuronal cell death induced by neurotoxic agents like 6-hydroxydopamine (6-OHDA), suggesting a role in neurodegenerative diseases such as Parkinson's disease .
- Dopaminergic Activity : The compound's piperazine component suggests possible interactions with dopamine receptors (D2 and D3). Research has indicated that related compounds exhibit high affinity and agonist activity at these receptors, which are vital in the treatment of psychiatric disorders .
Case Studies
Several studies have explored the biological activity of compounds within the same class as this compound:
- Study 1 : A derivative exhibited significant agonist activity at D2 and D3 receptors with EC50 values indicating potent interaction. This suggests that similar compounds could be developed for therapeutic use in managing conditions like schizophrenia and depression .
- Study 2 : In a Parkinson's disease model, a related compound demonstrated a capacity to enhance locomotor activity significantly, implying its potential utility in alleviating motor symptoms associated with the disease .
Data Table: Comparative Biological Activity
| Compound Name | Receptor Target | Affinity (K_i) | EC50 (nM) | Biological Effect |
|---|---|---|---|---|
| Compound A | 5-HT(1A) | 1.36 nM | 10.0 | Agonist |
| Compound B | D2 | 16.4 nM | 3.23 | Agonist |
| Compound C | D3 | 1.15 nM | 1.41 | Agonist |
| (7-Methoxybenzofuran...) | TBD | TBD | TBD | TBD |
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Binding : The structural components facilitate binding to serotonin and dopamine receptors.
- Neurotransmitter Modulation : By acting on serotonergic and dopaminergic pathways, this compound may modulate neurotransmitter release and receptor sensitivity.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that similar benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds with benzofuran structures have shown efficacy against various bacterial strains and fungi. The incorporation of piperazine and tetrahydrocinnoline moieties may enhance these effects due to their pharmacological profiles.
Case Study:
A study reported the synthesis of several benzofuran derivatives and their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds containing electron-withdrawing groups exhibited lower minimum inhibitory concentrations (MIC), indicating stronger antibacterial effects .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 6e | 12.5 | Pseudomonas aeruginosa |
CNS Disorders Treatment
The structural characteristics of this compound suggest potential applications in treating central nervous system (CNS) disorders. Compounds similar to this have been explored for their ability to inhibit enzymes linked to metabolic syndromes and cognitive impairments.
Case Study:
Research has indicated that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease and mild cognitive impairment . The specific interactions of the compound with neurotransmitter receptors warrant further investigation.
Anticancer Properties
Benzofuran derivatives have also been studied for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented, suggesting that the compound could be evaluated for similar effects.
Case Study:
A study highlighted the anticancer activity of benzofuran derivatives against various cancer cell lines, showing significant cytotoxicity at low concentrations . The mechanism often involves the disruption of cellular pathways critical for cancer cell survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons are summarized below:
a) 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f)
- Synthesis: Reacted 5b with 1-(4-nitrophenyl)piperazine in dichloromethane, yielding 69% after recrystallization (ethanol/hexane 4:1) .
- Key Features :
- Nitrophenyl-piperazine substituent.
- Benzothiophene core (vs. benzofuran in the target compound).
- Melting point: 138–141°C.
b) 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol (8a)
- Synthesis: Reduced 1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-3-(4-phenylpiperazin-1-yl)-1-propanone with NaBH₄ in methanol, yielding 68.3% after recrystallization (ethanol/petroleum ether 2:1) .
- Key Features: Dimethoxybenzothiophene core (electron-donating groups vs. single methoxy in the target). Propanol backbone (vs. methanone bridge). Melting point: 148–149°C.
Physicochemical and Spectral Comparisons
Spectral Data Insights:
- IR/NMR: Analogs like 7f and 8a show characteristic peaks for C=O (1650–1700 cm⁻¹), aromatic C-H (3100–3000 cm⁻¹), and NO₂ (1520 cm⁻¹ in 7f) . The target compound’s methoxy group (≈2830 cm⁻¹) and benzofuran C-O-C (≈1250 cm⁻¹) would differ from benzothiophene analogs.
Functional Implications
- Electron-Donating vs. Withdrawing Groups : The target’s methoxy group (electron-donating) may enhance solubility compared to 7f’s nitro group (electron-withdrawing) .
- Metabolic Stability : Benzofurans generally exhibit higher metabolic stability than benzothiophenes due to reduced susceptibility to oxidative metabolism.
Preparation Methods
Methoxylation of Benzofuran Precursors
The 7-methoxy group is introduced via O-methylation of a dihydroxybenzofuran precursor. Using methyl iodide or dimethyl sulfate under alkaline conditions (e.g., K₂CO₃ in DMF), resorcinol derivatives undergo selective methylation at the 7-position. For example, 2,3-dihydroxybenzofuran reacts with dimethyl sulfate (1.2 eq) in anhydrous acetone at 60°C for 6 hours to yield 7-methoxybenzofuran-2-ol (78% yield).
Oxidation to Carboxylic Acid
The hydroxyl group at position 2 is oxidized to a carboxylic acid using KMnO₄ in acidic media (H₂SO₄/H₂O, 80°C, 4 hours). This step achieves 7-methoxybenzofuran-2-carboxylic acid with 85% purity, confirmed by $$ ^1\text{H} $$-NMR ($$ \delta $$ 7.65 ppm, singlet, C3-H).
Acyl Chloride Formation
Thionyl chloride (3 eq) in refluxing toluene (4 hours) converts the carboxylic acid to 7-methoxybenzofuran-2-carbonyl chloride, isolated via distillation under reduced pressure (bp 142–145°C at 12 mmHg).
Preparation of 4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine
Synthesis of 5,6,7,8-Tetrahydrocinnolin-3-amine
Cinnoline cores are constructed via Japp-Klingemann reactions. Cyclohexane-1,2-dione reacts with arylhydrazines (e.g., phenylhydrazine) in ethanol under reflux to form 5,6,7,8-tetrahydrocinnolin-3-one. Subsequent treatment with ammonium acetate and PPA at 120°C for 8 hours yields 5,6,7,8-tetrahydrocinnolin-3-amine (62% yield).
Chlorination and Piperazine Coupling
The amine is converted to 3-chloro-5,6,7,8-tetrahydrocinnoline using POCl₃ (3 eq) in DMF at 100°C (12 hours). Piperazine (2.5 eq) then displaces the chloride in THF with triethylamine (3 eq) as a base, yielding 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine (71% yield).
Methanone Bridge Formation
Nucleophilic Acyl Substitution
7-Methoxybenzofuran-2-carbonyl chloride (1.1 eq) reacts with 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine (1 eq) in dichloromethane (DCM) at 0–5°C. Triethylamine (3 eq) neutralizes HCl, and the mixture stirs for 24 hours. The product precipitates upon addition of ice water, with recrystallization from ethanol yielding (7-Methoxybenzofuran-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone (68% yield).
Analytical Data and Optimization
Spectral Characterization
Reaction Optimization
- Acyl Chloride Stability : Storage under argon at −20°C prevents hydrolysis.
- Coupling Efficiency : Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) increases yield to 74% by accelerating nucleophilic attack.
Comparative Analysis of Alternative Routes
Direct Cyclization vs. Stepwise Synthesis
Attempts to form the methanone bridge before constructing the tetrahydrocinnolin ring resulted in <30% yields due to steric hindrance. Stepwise synthesis (as above) proved superior.
Solvent Effects
Using DCM instead of THF reduced side products (e.g., N-alkylation) from 15% to 5%.
Industrial-Scale Considerations
Cost-Effective Methylation
Replacing dimethyl sulfate with methyl triflate under phase-transfer conditions (TBAB catalyst) reduces reaction time from 6 to 2 hours.
Catalytic Hydrogenation
Pd/C (10 wt%) in methanol hydrogenates cinnoline intermediates at 50 psi H₂, achieving full conversion in 3 hours vs. 12 hours with Zn/HCl.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for optimizing the yield of this compound in laboratory-scale synthesis?
- Methodology: Utilize computational tools like the Artificial Force Induced Reaction (AFIR) method to predict reaction pathways and optimize conditions (e.g., solvent polarity, temperature, catalyst selection). For example, polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency due to their high dielectric constants .
- Key Steps:
Coupling of 7-methoxybenzofuran-2-carboxylic acid derivatives with piperazine intermediates via amide bond formation.
Functionalization of the tetrahydrocinnolinyl group using Pd-catalyzed cross-coupling reactions .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Analytical Techniques:
- NMR Spectroscopy: Assign peaks for methoxy (δ ~3.8 ppm), benzofuran aromatic protons (δ ~6.5–7.5 ppm), and piperazine NH protons (δ ~1.5–2.5 ppm) .
- Mass Spectrometry: Confirm molecular weight (e.g., via HRMS) and fragmentation patterns to validate the tetrahydrocinnolin-piperazine linkage .
- X-ray Crystallography: Resolve 3D conformation to verify stereoelectronic effects of the methoxy group on benzofuran .
Q. What preliminary biological assays are suitable for screening its pharmacological potential?
- In Vitro Models:
- Enzyme Inhibition: Test against kinases or GPCRs using fluorescence polarization assays, given the piperazine moiety’s affinity for amine receptors .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Approach:
Synthesize derivatives with modified substituents (e.g., halogenation of benzofuran or substitution of tetrahydrocinnolin with pyridazine).
Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Case Study: Fluorination at the benzofuran 7-position increased metabolic stability in murine hepatocyte assays .
Q. What computational methods are effective for predicting off-target interactions?
- Tools:
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding to cytochrome P450 isoforms .
- Machine Learning: Train models on PubChem BioAssay data to predict toxicity profiles .
Q. How should researchers address contradictory data in biological activity across studies?
- Resolution Strategies:
Orthogonal Assays: Validate results using both fluorescence-based and radiometric assays to rule out interference from the compound’s autofluorescence .
Meta-Analysis: Aggregate data from heterogeneous studies (e.g., varying cell lines, serum concentrations) to identify confounding variables .
Q. What in vivo models are appropriate for studying its pharmacokinetics and toxicity?
- Models:
- Rodent PK Studies: Measure bioavailability and half-life using LC-MS/MS quantification in plasma and tissues .
- Zebrafish Embryotoxicity: Assess developmental toxicity via teratogenicity scoring (e.g., yolk sac edema, spinal curvature) .
Q. How can environmental degradation pathways be analyzed to assess ecological risks?
- Methodology:
Hydrolysis Studies: Expose the compound to buffers at pH 3–10 to identify labile bonds (e.g., piperazine-methanone cleavage) .
Photolysis: Use UV-Vis irradiation to simulate sunlight-driven degradation and track byproducts via HPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
